molecular formula C12H10FN3O B7611782 N-(3-fluoropyridin-2-yl)-2-pyridin-3-ylacetamide

N-(3-fluoropyridin-2-yl)-2-pyridin-3-ylacetamide

Cat. No.: B7611782
M. Wt: 231.23 g/mol
InChI Key: ZWHQQOZVKAKGFI-UHFFFAOYSA-N
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Description

N-(3-fluoropyridin-2-yl)-2-pyridin-3-ylacetamide is a compound that belongs to the class of fluorinated pyridines. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and biological activity, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoropyridin-2-yl)-2-pyridin-3-ylacetamide typically involves the reaction of 3-fluoropyridine-2-carboxylic acid with 3-pyridylmethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoropyridin-2-yl)-2-pyridin-3-ylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-fluoropyridin-2-yl)-2-pyridin-3-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-fluoropyridin-2-yl)-2-pyridin-3-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific target and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloropyridin-2-yl)-2-pyridin-3-ylacetamide
  • N-(3-bromopyridin-2-yl)-2-pyridin-3-ylacetamide
  • N-(3-iodopyridin-2-yl)-2-pyridin-3-ylacetamide

Uniqueness

N-(3-fluoropyridin-2-yl)-2-pyridin-3-ylacetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atom’s strong electron-withdrawing effect reduces the compound’s basicity and enhances its stability, making it a valuable compound in various applications .

Properties

IUPAC Name

N-(3-fluoropyridin-2-yl)-2-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-10-4-2-6-15-12(10)16-11(17)7-9-3-1-5-14-8-9/h1-6,8H,7H2,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHQQOZVKAKGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)NC2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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